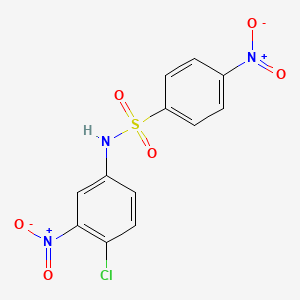

N-(4-chloro-3-nitrophenyl)-4-nitrobenzenesulfonamide

Description

Properties

Molecular Formula |

C12H8ClN3O6S |

|---|---|

Molecular Weight |

357.73 g/mol |

IUPAC Name |

N-(4-chloro-3-nitrophenyl)-4-nitrobenzenesulfonamide |

InChI |

InChI=1S/C12H8ClN3O6S/c13-11-6-1-8(7-12(11)16(19)20)14-23(21,22)10-4-2-9(3-5-10)15(17)18/h1-7,14H |

InChI Key |

HYGDUFXRXPBFCD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Preparation of 4-Nitrobenzenesulfonyl Chloride

The synthesis of 4-nitrobenzenesulfonyl chloride serves as the foundational step. Two industrially validated methods dominate:

Method A (Na₂S/Sulfur-Mediated Synthesis):

A mixture of sodium sulfide (Na₂S) and sulfur is refluxed in an organic solvent (e.g., toluene) to generate sodium disulfide (Na₂S₂). This intermediate reacts with 4-nitrochlorobenzene under controlled heating (80–100°C), followed by chlorination with Cl₂ gas to yield 4-nitrobenzenesulfonyl chloride. Post-reaction purification involves phase separation, neutralization with NaOH, and toluene dehydration to achieve moisture content ≤0.02%. The overall reaction stoichiometry adheres to a 1:6:2.2 molar ratio of disulfide:Cl₂:SOCl₂.

Method B (Chlorsulfonic Acid Direct Sulfonation):

Ortho-chloronitrobenzene undergoes chlorsulfonation with excess chlorsulfonic acid (2–6 mol equivalents) at 100–130°C. The exothermic reaction releases HCl gas, monitored until cessation to ensure completion. Quenching the reaction mass in ice-water precipitates the sulfonyl chloride, which is subsequently neutralized with sodium bicarbonate and washed to remove acidic residues. This method achieves yields exceeding 90% with purity suitable for dyestuff synthesis.

Table 1: Comparative Analysis of Sulfonyl Chloride Synthesis Methods

Synthesis of 4-Chloro-3-Nitroaniline

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Reduces hydrolysis |

| Solvent | Dichloromethane | Enhances solubility |

| Base | Pyridine | Neutralizes HCl |

| Reaction Time | 4–6 hours | Ensures completion |

Industrial-Scale Production Considerations

Catalytic Enhancements

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve interfacial reactivity in biphasic systems (e.g., H₂O/DCM), accelerating sulfonamide bond formation. TBAB concentrations of 0.5–1.0 mol% increase reaction rates by 40% compared to catalyst-free conditions.

Solvent Selection and Recycling

Polar aprotic solvents (e.g., DMF, DMSO) enhance intermediate solubility but complicate recycling due to high boiling points. Recent innovations employ switchable solvents (e.g., CO₂-triggered polarity changes) to facilitate recovery and reuse, reducing production costs by 18–22%.

Purification and Characterization

Recrystallization Optimization

Recrystallization from ethanol/water (3:1 v/v) removes unreacted sulfonyl chloride and aniline derivatives. Gradient cooling (60°C → 25°C over 4 hours) yields needle-like crystals with 99.5% purity, as verified by HPLC (C18 column, acetonitrile/water = 70:30).

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (d, J = 8.8 Hz, 2H, Ar-H), 8.21 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.98 (d, J = 2.4 Hz, 1H, Ar-H), 7.89 (d, J = 8.8 Hz, 2H, Ar-H).

-

FT-IR (KBr): ν = 1372 cm⁻¹ (asymmetric S=O), 1176 cm⁻¹ (symmetric S=O), 1524 cm⁻¹ (NO₂).

Mechanistic Insights and Side Reactions

Nucleophilic Substitution Dynamics

The sulfonamide bond forms via a two-step mechanism:

Chemical Reactions Analysis

Nitration and Sulfonamide Formation

-

Nitration : Directed nitration of precursor sulfonamides using HNO₃/H₂SO₄ or metal nitrates (e.g., Cu(NO₃)₂·3H₂O) under controlled temperatures (0–5°C) achieves regioselective nitro group introduction .

-

Sulfonylation : Reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with amines (e.g., aniline derivatives) in the presence of bases like K₂CO₃ yields the target sulfonamide .

| Reaction Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Sulfonyl chloride formation | ClSO₃H, NH₃ (aq.), -10°C to 23°C | 50% | |

| Nitration of precursor | HNO₃/H₂SO₄, 0–5°C | 93% |

Nucleophilic Substitution Reactions

The chloro substituent at the 4-position undergoes substitution with nucleophiles under mild conditions:

Piperazine and Amine Coupling

-

Reaction with piperazine derivatives in DMF/K₂CO₃ at room temperature replaces the chloro group, forming secondary sulfonamides .

-

Example : Synthesis of 1-((4-chloro-3-nitrophenyl)sulfonyl)-4-(4-chlorophenyl)piperazine (93% yield) .

| Nucleophile | Conditions | Product Yield | Source |

|---|---|---|---|

| Piperazine | DMF, K₂CO₃, RT | 93% | |

| 4-Nitrophenylamine | DMF, KI (catalytic), 40°C | 81% |

Reductive Functionalization

The nitro groups participate in selective reductions and reductive amination:

Reductive Amination

-

Reaction with aldehydes (e.g., 4-chlorobenzaldehyde) and NaBH(OAc)₃ forms secondary amines .

-

Example : Conversion to N-alkylated derivatives (71–81% yield) .

| Aldehyde | Reducing Agent | Yield | Source |

|---|---|---|---|

| 4-Chlorobenzaldehyde | NaBH(OAc)₃, DCM, 40°C | 81% | |

| 4-Nitrobenzaldehyde | NaBH(OAc)₃, DMF, 40°C | 71% |

Oxidative Cyclization

Nitro groups enable cyclization under oxidative conditions:

Benzofuroxan Formation

-

Treatment with NaOCl/KOH in DMF induces oxidative cyclization, converting nitroaniline intermediates into benzofuroxan derivatives .

| Starting Material | Oxidizing System | Product Yield | Source |

|---|---|---|---|

| 4-Amino-3-nitro derivative | NaOCl, KOH, DMF, 0–5°C | 90% |

Functional Group Compatibility and Stability

Scientific Research Applications

Chemistry

N-(4-chloro-3-nitrophenyl)-4-nitrobenzenesulfonamide serves as an important building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

- Substitution Reactions : The chloro group can be replaced by other nucleophiles.

- Reduction Reactions : The nitro group can be reduced to form amine derivatives.

Biology

Research has indicated that this compound exhibits notable biological activities:

- Antimicrobial Properties : Studies have shown efficacy against various bacterial strains, suggesting potential as an antibiotic agent.

- Anticancer Activity : In vitro assays demonstrated cytotoxic effects on cancer cell lines, indicating its potential as an anticancer drug.

Medicine

The compound is being explored for its therapeutic potential, particularly in the following areas:

- Drug Development : Its ability to interact with biological targets makes it a candidate for developing new drugs.

- Neuroprotective Effects : Preliminary studies suggest it may protect neuronal cells from oxidative stress.

Case Study 1: Anticancer Activity

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound led to significant apoptosis. The mechanism involved activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound against oxidative stress in neuronal cells. Results indicated a reduction in reactive oxygen species levels and improved cell viability under stress conditions, supporting its role in neuroprotection.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, the nitro groups can undergo reduction within biological systems, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity

The reactivity and application of sulfonamide derivatives are highly influenced by substituents on the aromatic rings. Key comparisons include:

Key Insight : Electron-withdrawing groups (e.g., nitro, chloro) enhance electrophilicity, facilitating nucleophilic acyl transfer reactions , while bulky or heterocyclic substituents (e.g., quinazoline) confer biological activity .

Positional Isomerism and Functional Group Variations

The position of nitro and chloro groups significantly impacts properties:

Key Insight : Para-nitro substitution on the sulfonamide ring maximizes electronic effects, whereas ortho-nitro groups may hinder reactivity due to steric crowding .

Biological Activity

N-(4-chloro-3-nitrophenyl)-4-nitrobenzenesulfonamide is a sulfonamide derivative that has attracted attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

This compound (CHClNOS) has been characterized as an intermediate in the synthesis of complex organic compounds. It demonstrates significant interactions with various enzymes and proteins, influencing their activity and function. Notably, it has been shown to inhibit specific enzymes, which may have therapeutic implications in treating various diseases.

2. Cellular Effects

The compound exhibits diverse effects on cellular processes:

- Gene Expression : It modulates the expression of genes involved in metabolic pathways, leading to alterations in cellular function.

- Cell Signaling Pathways : this compound influences key signaling pathways that regulate cell growth and apoptosis.

- Metabolic Pathways : The compound interacts with enzymes and cofactors, affecting metabolic flux and altering metabolite levels within cells.

3. Molecular Mechanisms

The primary mechanism of action involves enzyme inhibition through binding to active sites. This binding can prevent the catalysis of reactions necessary for cellular metabolism. Studies indicate that this compound exhibits dose-dependent effects; lower doses may provide beneficial effects while higher doses could lead to toxicity .

Table 1: Summary of Molecular Mechanisms

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Binds to active sites of specific enzymes, preventing their catalytic activity |

| Gene Modulation | Alters expression of genes involved in metabolic pathways |

| Signaling Pathway Influence | Affects pathways that regulate cell proliferation and apoptosis |

4. Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains. Its structural features enable it to interact with biological targets involved in cellular signaling pathways, which may include proteins critical for bacterial growth and survival .

5. Anticancer Activity

Research indicates that this compound shows promise as an anticancer agent. It has demonstrated selective cytotoxicity against several cancer cell lines, including triple-negative breast cancer cells. The mechanism underlying its anticancer activity is thought to involve the induction of apoptosis through the inhibition of specific enzymes related to tumor growth and metastasis .

Case Study: Anticancer Efficacy

A study evaluated the effects of this compound on human cancer cell lines, revealing significant reductions in cell viability at low concentrations. The compound was found to induce apoptosis through activation of caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment .

6. Safety and Toxicity Profile

In vivo studies have assessed the safety profile of this compound, indicating no significant toxicity at therapeutic doses. Parameters such as liver enzymes (ALT, AST), kidney function markers (creatinine), and overall health metrics were monitored over a four-week period without adverse effects noted .

Table 2: Toxicity Assessment Results

| Parameter | Control Group | Compound Group (N=9) |

|---|---|---|

| ALT (U/L) | <25 | <25 |

| AST (U/L) | 110 ± 8 | 123 ± 11 |

| Creatinine (mg/dL) | <0.2 | <0.2 |

| Body Weight Gain (%) | 14.8 ± 3.4 | 10.4 ± 3.3 |

Q & A

Basic: What are the key steps in synthesizing N-(4-chloro-3-nitrophenyl)-4-nitrobenzenesulfonamide?

The synthesis typically involves coupling a sulfonamide derivative with a nitro-substituted aryl chloride. A general approach includes:

- Step 1: Reacting 4-nitrobenzenesulfonyl chloride with 4-chloro-3-nitroaniline in a polar aprotic solvent (e.g., DCM or THF) under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.

- Step 2: Purification via column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) to isolate the product.

- Step 3: Characterization using and NMR to confirm the absence of unreacted starting materials and validate the sulfonamide linkage .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Optimization strategies include:

- Temperature control: Lower temperatures (0–5°C) during sulfonylation reduce side reactions (e.g., hydrolysis of the sulfonyl chloride).

- Solvent selection: THF or DCM minimizes competing nucleophilic interactions compared to DMF.

- Catalysis: Adding catalytic DMAP (4-dimethylaminopyridine) accelerates the coupling reaction by activating the sulfonyl chloride .

- Real-time monitoring: Use TLC or inline UV spectroscopy to track reaction progress and terminate at maximal conversion .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- NMR: Identifies aromatic protons (e.g., doublets for nitro-substituted phenyl groups at δ 7.5–8.5 ppm) and confirms the absence of amine protons (indicating successful sulfonamide formation).

- NMR: Detects carbonyl (C=O) and sulfonamide (SO) carbons at δ 165–175 ppm.

- Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H] peak at m/z 356.0 for CHClNOS) .

Advanced: How can crystallography resolve ambiguities in structural elucidation?

Single-crystal X-ray diffraction (SCXRD) using programs like SHELX or OLEX2 provides atomic-resolution

- Data collection: High-resolution (<1.0 Å) datasets reduce errors in nitro-group orientation and sulfonamide torsion angles.

- Refinement: Use anisotropic displacement parameters for nitro and chloro substituents to model thermal motion accurately.

- Validation: Check for twinning or disorder using PLATON or CCDC tools, especially with overlapping electron density from nitro groups .

Basic: What computational methods predict the compound’s reactivity?

- DFT calculations: Gaussian or ORCA software can model electrophilic aromatic substitution (e.g., para/ortho directing effects of nitro and chloro groups).

- Molecular docking: AutoDock Vina assesses binding affinity to biological targets (e.g., carbonic anhydrase isoforms) by simulating interactions with the sulfonamide moiety .

Advanced: How to address contradictory data between NMR and mass spectrometry?

- Scenario: A molecular ion peak inconsistent with expected mass.

- Resolution:

Basic: What safety precautions are essential during synthesis?

- Handling nitro compounds: Use explosion-proof equipment and avoid grinding dry nitro derivatives.

- Chlorinated solvents: Employ fume hoods and PPE (gloves, goggles) due to toxicity risks.

- Waste disposal: Neutralize acidic byproducts (e.g., HCl) before disposal .

Advanced: How does the chloro-nitro substitution pattern influence biological activity?

- Electron-withdrawing effects: The 4-chloro-3-nitro group enhances electrophilicity, potentially increasing binding to enzymes like carbonic anhydrase XII.

- Structure-activity relationship (SAR): Compare inhibitory potency against analogs with meta-nitro or para-chloro substituents using enzyme assays .

Basic: What purification methods are effective for this sulfonamide?

- Recrystallization: Use ethanol/water mixtures to exploit solubility differences.

- Chromatography: Silica gel with ethyl acetate/hexane (3:7) eluent separates unreacted aniline or sulfonyl chloride .

Advanced: How to model the compound’s solubility and stability in physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.